2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid
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Overview
Description
2-(2-Hydroxy-2-bicyclo[221]heptanyl)-2-phenylacetic acid is a complex organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine The bicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid typically involves multiple steps. One common approach is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic dienophile to form the bicyclic structure . Subsequent functionalization steps, such as hydroxylation and acylation, are used to introduce the hydroxy and phenylacetic acid groups.
Industrial Production Methods: Industrial production of this compound may involve the use of microorganisms for the synthesis of optically active intermediates . This biotechnological approach can offer advantages in terms of selectivity and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The Baeyer-Villiger oxidation is a notable reaction for cleaving the C-C bond in the bicyclic structure .
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, Baeyer-Villiger oxidation can yield lactones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating their activity . For example, it has been shown to inhibit protein phosphatases, which play a role in various cellular processes .
Comparison with Similar Compounds
Norbornane: The parent bicyclic structure, used in various chemical applications.
Camphor: A naturally occurring bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane derivatives: Various derivatives with different functional groups, used in medicinal chemistry.
Uniqueness: 2-(2-Hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid is unique due to its combination of the bicyclic structure with the phenylacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
24183-94-6 |
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Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-(2-hydroxy-2-bicyclo[2.2.1]heptanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H18O3/c16-14(17)13(11-4-2-1-3-5-11)15(18)9-10-6-7-12(15)8-10/h1-5,10,12-13,18H,6-9H2,(H,16,17) |
InChI Key |
HWEQFXDONYYPNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2(C(C3=CC=CC=C3)C(=O)O)O |
Origin of Product |
United States |
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